2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid
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Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid . It contains a pyrazole ring, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized via reactions such as esterification . Pyrazole derivatives can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely include a benzene ring (from the benzoic acid moiety), an ethoxycarbonyl group, a methyl group attached to a pyrazole ring, and a carboxylic acid group .Chemical Reactions Analysis
Benzoic acid derivatives can undergo a variety of reactions, including decarboxylation, substitution on the R group, and reactions at the carbonyl bond .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, benzoic acid is a weak acid and is slightly soluble in water .Scientific Research Applications
1. Synthesis of Heterocyclic Compounds
- The ethyl-5-[3-(ethoxycarbonyl)-4-hydroxybenzyl]-2-hydroxybenzoate, a derivative of 2-(3-(Ethoxycarbonyl)-4-methyl-1H-pyrazol-1-yl)benzoic acid, is used in the synthesis of various heterocyclic compounds. This includes the regioselective synthesis of 8,8′-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its utility in organic chemistry and pharmaceutical research (Reddy & Nagaraj, 2008).
2. Potential in Nonlinear Optical Materials
- N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which include derivatives of this compound, have been studied for their optical nonlinearity in chloroform solutions. These findings suggest potential applications in optical limiting, indicating its importance in the field of photonics and materials science (Chandrakantha et al., 2013).
3. Intermediate in Synthesis of Pyrazole Derivatives
- 4-(Ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, related to the queried compound, is utilized as an intermediate in synthesizing various pyrazole dicarboxylic acid derivatives. This highlights its role in the development of new chemical entities, particularly in heterocyclic chemistry (Kasımoğulları & Arslan, 2010).
4. Application in Antibacterial Activity
- Derivatives of this compound have been synthesized and evaluated for their antibacterial activity. This underscores its potential utility in medicinal chemistry, particularly in the development of new antibacterial agents (Rai et al., 2009).
5. Electrochemical Behavior Studies
- The compound's derivatives, such as 1H-3-Methyl-4-ethoxycarbonyl-5-(benzylidenehydrazino)pyrazoles, have been studied for their voltammetric behavior in nonaqueous media. These studies provide valuable insights into the electrochemical properties of pyrazole derivatives (Costea et al., 2006).
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, they can bind to amino acids, leading to excretion of these amino acids and a decrease in ammonia levels .
Biochemical Pathways
The compound likely affects several biochemical pathways. Benzoic acid, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of phenolic compounds . The compound might also be involved in the β-oxidative pathway of benzoic acid biosynthesis .
Pharmacokinetics
Benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters.
Result of Action
Benzoic acid derivatives can have various effects, such as antimicrobial activity .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH can strongly influence the rate of reactions involving boronic pinacol esters, which are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-ethoxycarbonyl-4-methylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)12-9(2)8-16(15-12)11-7-5-4-6-10(11)13(17)18/h4-8H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFVJYYQNEZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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